molecular formula C21H18N4O5S2 B3936871 N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide

N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide

Cat. No.: B3936871
M. Wt: 470.5 g/mol
InChI Key: NDMHARLTSRRJFU-UHFFFAOYSA-N
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Description

N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.

For the specific compound , the synthesis might involve the following steps:

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable and efficient methods such as the Paal–Knorr synthesis, which is known for its simplicity and high yield . The reaction conditions typically involve the use of phosphorus pentasulfide as a sulfurizing agent and various solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene and nitrophenyl derivatives.

Mechanism of Action

The mechanism of action of N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Comparison with Similar Compounds

N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

Uniqueness

The unique combination of the ethoxy-nitrophenyl and carbamothioyl groups in this compound provides it with distinct biological activities and potential therapeutic applications that are not commonly found in other thiophene derivatives.

Properties

IUPAC Name

N-[4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S2/c1-2-30-17-10-5-13(12-16(17)25(28)29)19(26)24-21(31)23-15-8-6-14(7-9-15)22-20(27)18-4-3-11-32-18/h3-12H,2H2,1H3,(H,22,27)(H2,23,24,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMHARLTSRRJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
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N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
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N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
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N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
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N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide

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